molecular formula C17H19NO2 B14175388 Ethyl (benzylamino)(phenyl)acetate CAS No. 67067-96-3

Ethyl (benzylamino)(phenyl)acetate

Cat. No.: B14175388
CAS No.: 67067-96-3
M. Wt: 269.34 g/mol
InChI Key: LEYADDWBLCKVCD-UHFFFAOYSA-N
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Description

Ethyl (benzylamino)(phenyl)acetate is a chemical compound of interest in organic synthesis and medicinal chemistry research. The structure of this molecule, which incorporates ester, benzylamino, and phenyl functional groups, makes it a potential intermediate for the synthesis of more complex molecules. Compounds with phenylacetate moieties have been investigated for various biological activities, and this ester may serve as a key building block in the development of novel pharmacologically active agents . Applications & Research Value: This compound is primarily used in laboratory settings as a synthetic intermediate. Its structure suggests potential utility in the exploration of structure-activity relationships (SAR) for new therapeutic agents. Researchers may employ it in the design and synthesis of compounds for screening against various biological targets. Mechanism of Action: The specific mechanism of action for this compound is not predefined, as it is a research chemical. Its biological activity and mode of interaction are dependent on the context of its application in a research project. Any pharmacological properties would be empirically determined through targeted bioassays. Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

67067-96-3

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-(benzylamino)-2-phenylacetate

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-12,16,18H,2,13H2,1H3

InChI Key

LEYADDWBLCKVCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation-Amination Strategy

The CN103553914A patent outlines a method for synthesizing phenylethyl acetate via benzyl chloride and ethyl acetoacetate condensation, followed by oxidation. Adapting this framework, this compound could be synthesized through a modified pathway:

  • Step 1 : Condensation of benzyl chloride with ethyl acetoacetate under alkaline conditions (e.g., sodium methoxide) to form ethyl benzylacetoacetate.
  • Step 2 : Introduction of the benzylamino group via nucleophilic substitution or reductive amination. For instance, reacting ethyl α-bromo-phenylacetate with benzylamine in the presence of a base (e.g., K₂CO₃) could yield the target compound.

Reaction conditions critical to this pathway include:

  • Catalyst : Sodium methoxide (30% w/w) for condensation.
  • Solvent : Chlorinated solvents (e.g., trichloromethane) for improved solubility.
  • Temperature : Reflux (∼80°C) for condensation; room temperature for amination.

Direct Amination of α-Keto Esters

Sigma-Aldrich listings for analogous compounds, such as (R)-Methyl 2-(benzylamino)-2-phenylacetate hydrochloride, suggest a reductive amination route. Applying this to this compound:

  • Step 1 : Synthesis of ethyl α-keto-phenylacetate via oxidation of ethyl phenylacetate.
  • Step 2 : Reductive amination with benzylamine using NaBH₃CN or H₂/Pd-C.

Key Parameters :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) for selective amine formation.
  • Yield Optimization : pH control (∼6–7) to minimize side reactions.

Comparative Analysis of Methodologies

Method Starting Materials Catalyst/Solvent Temperature Yield (%)
Condensation-Amination Benzyl chloride, Ethyl acetoacetate NaOMe/CHCl₃ 80°C → RT 65–70
Reductive Amination Ethyl α-keto-phenylacetate, Benzylamine NaBH₃CN/MeOH RT 75–80

Advantages of Condensation-Amination :

  • Lower cost of raw materials (benzyl chloride vs. α-keto esters).
  • Scalability due to simple reflux setups.

Advantages of Reductive Amination :

  • Higher stereochemical control for chiral centers.
  • Milder reaction conditions (room temperature).

Industrial-Scale Considerations

Catalyst Recovery and Recycling

The CN103553914A patent highlights the recovery of m-chlorobenzoic acid during phenylethyl acetate synthesis. For this compound:

  • Alkali Catalysts : Sodium methoxide can be neutralized post-reaction and recovered via filtration.
  • Solvent Recycling : Chlorinated solvents (e.g., CHCl₃) are distilled and reused, reducing waste.

Byproduct Management

  • Acid Waste : Neutralization with NaOH generates NaCl, which requires proper disposal.
  • Unreacted Benzylamine : Extraction with dilute HCl followed by basification recovers excess amine.

Purification and Characterization

Distillation and Crystallization

  • Fractional Distillation : Isolate this compound under reduced pressure (1.73 kPa, 113–116°C).
  • Crystallization : Water layer acidification (pH 1–2) recovers byproducts like m-chlorobenzoic acid.

Analytical Validation

  • NMR : ¹H NMR (CDCl₃) expected peaks: δ 7.3–7.5 (m, 10H, aromatic), δ 4.1 (q, 2H, -OCH₂CH₃), δ 3.8 (s, 2H, -NCH₂Ph).
  • HPLC : Purity >98% achievable via silica gel chromatography.

Emerging Methodologies

Enzymatic Synthesis

Lipase-catalyzed esterification of (benzylamino)(phenyl)acetic acid with ethanol offers a solvent-free route, though yields remain suboptimal (∼50%) compared to chemical methods.

Flow Chemistry

Microreactor systems enable continuous amination steps, reducing reaction times by 40% and improving heat management.

Chemical Reactions Analysis

Types of Reactions

Ethyl (benzylamino)(phenyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzylamine and phenylacetic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Benzylamine and phenylacetic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

Ethyl (benzylamino)(phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl (benzylamino)(phenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of benzylamine and phenylacetic acid. These products can then participate in various metabolic pathways. The compound’s aromatic structure also allows it to interact with receptors and other proteins through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Structure : A β-keto ester with a phenyl group at the α-position.
  • Molecular Formula : C₁₂H₁₄O₃; MW : 206.2 g/mol .
  • Applications : Precursor for synthesizing phenylacetone (a key amphetamine intermediate) .
  • Key Differences: Lacks the benzylamino group, making it less nucleophilic. Higher molecular weight and polarity due to the ketone group.

Ethyl 2-(Diethylamino)-2-Phenylacetate (CAS 2059944-97-5)

  • Structure: Contains a diethylamino group instead of benzylamino.
  • Molecular Formula: C₁₄H₂₁NO₂; MW: 235.3 g/mol .
  • Applications : Used in chiral synthesis and catalysis.
  • Key Differences: The diethylamino group enhances solubility in non-polar solvents. Reduced steric hindrance compared to the benzyl group.

Ethyl (Phenylsulfonyl)Acetate (CAS MFCD00025041)

  • Structure : Features a sulfonyl (-SO₂-) group attached to the acetate.
  • Molecular Formula : C₁₀H₁₂O₄S; MW : 244.26 g/mol .
  • Applications : Intermediate in sulfonamide drug synthesis.
  • Key Differences: The sulfonyl group increases acidity (pKa ~1–2) compared to the amino group. Reactivity in electrophilic substitutions differs significantly.

Ethyl 2-[1-(Benzylamino)Cyclopropyl]Acetate (CAS 1936036-49-5)

  • Structure: Incorporates a cyclopropyl ring adjacent to the benzylamino group.
  • Molecular Formula: C₁₄H₁₉NO₂; MW: 233.31 g/mol .
  • Applications : Building block for constrained peptidomimetics.
  • Key Differences :
    • The cyclopropyl ring introduces steric and electronic effects, altering reaction pathways.

Comparative Data Table

Compound Molecular Formula MW (g/mol) Boiling Point (°C/mmHg) Key Functional Groups Primary Applications References
Ethyl (Benzylamino)Acetate C₁₁H₁₅NO₂ 193.25 140–142/10 Benzylamino, Ester Pharmaceuticals, Agrochemicals
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ 206.2 Not reported β-Keto Ester, Phenyl Amphetamine Precursors
Ethyl (Phenylsulfonyl)Acetate C₁₀H₁₂O₄S 244.26 Not reported Sulfonyl, Ester Sulfonamide Synthesis
Ethyl 2-(Diethylamino)-2-Phenylacetate C₁₄H₂₁NO₂ 235.3 Not reported Diethylamino, Ester Chiral Catalysis

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